N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide
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Overview
Description
N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide is an organic compound with the molecular formula C15H14N2O4. This compound is characterized by the presence of a nitro group attached to a benzamide structure, along with a methoxy and methyl-substituted phenyl group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide typically involves a multi-step process:
Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce the nitro group.
Amidation: The nitrated compound is then subjected to amidation with an appropriate amine to form the benzamide structure.
Substitution: The final step involves the substitution of the phenyl group with methoxy and methyl groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation Products: Nitrobenzene derivatives with additional oxygen-containing groups.
Reduction Products: Aminobenzamide derivatives.
Substitution Products: Halogenated or sulfonated benzamide derivatives.
Scientific Research Applications
N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide
- N-(2-methylphenyl)-3-nitrobenzamide
- N-(4-methoxyphenyl)-2-nitrobenzamide
Uniqueness
N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-11-13(7-8-16(12)23-2)9-10-18-17(20)14-5-3-4-6-15(14)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQPGRIEBPYLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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